molecular formula C22H19N3O4 B589109 cis-ent-Tadalafil-d3 CAS No. 1329799-70-3

cis-ent-Tadalafil-d3

Cat. No.: B589109
CAS No.: 1329799-70-3
M. Wt: 392.429
InChI Key: WOXKDUGGOYFFRN-ATUCCMFHSA-N
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Description

cis-ent-Tadalafil-d3: is a deuterium-labeled derivative of cis-ent-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the cis-ent-Tadalafil molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: cis-ent-Tadalafil-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

cis-ent-Tadalafil-d3 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic and metabolic profiles.

    Environmental Studies: Used to trace the fate and transport of pharmaceuticals in the environment

Mechanism of Action

cis-ent-Tadalafil-d3 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The increased levels of cGMP result in vasodilation and improved blood flow, which is particularly beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Properties

CAS No.

1329799-70-3

Molecular Formula

C22H19N3O4

Molecular Weight

392.429

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-ATUCCMFHSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Synonyms

6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; 

Origin of Product

United States

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